

An In-depth Technical Guide to the Potential Research Applications of Diethanolisopropanolamine

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Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

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For Researchers, Scientists, and Drug Development Professionals

Diethanolisopropanolamine (DEIPA) is an organic compound containing both hydroxyl and amino functional groups. While its primary industrial applications are well-established, particularly in the cement and construction industries, its potential in biomedical and pharmaceutical research remains a nascent field of exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known properties of DEIPA and to extrapolate its potential research applications based on its chemical structure and the established roles of similar alkanolamines in the pharmaceutical sciences.

Core Chemical and Physical Properties

DEIPA's utility in various applications stems from its unique molecular structure, which combines the features of a tertiary amine and a diol with a secondary alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₇ NO ₃	[1]
Molecular Weight	163.22 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
CAS Number	6712-98-7	[2]
Melting Point	-25 °C	[3]
Boiling Point	189 °C	[3]
Density	~1.015 g/mL at 25°C	[3]
Solubility in Water	~50 g/L at 20°C	[3]
pH (1% aqueous solution)	Basic	[4]

Synthesis of Diethanolisopropanolamine

DEIPA can be synthesized through several routes, with the most common methods involving the reaction of amines with epoxides.[5] A prevalent industrial synthesis involves the reaction of diethanolamine with propylene oxide.[6]

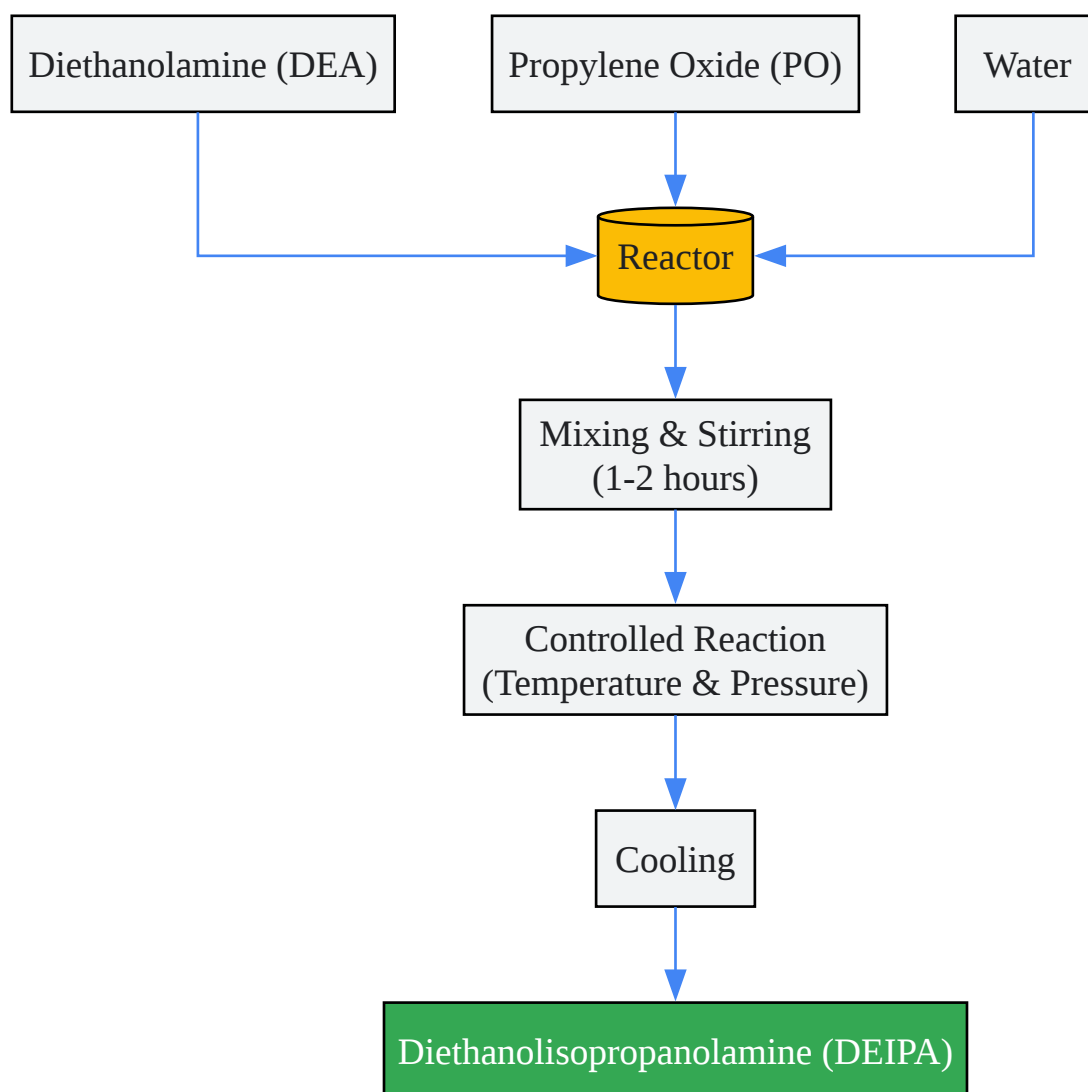
Objective: To synthesize Diethanolisopropanolamine (DEIPA) from diethanolamine and propylene oxide.

Materials:

- Diethanolamine (DEA)
- Propylene oxide (PO)
- Water
- Reaction vessel with stirring and temperature control

Procedure:

- In a suitable reactor, charge diethanolamine and a specific amount of water to maintain an appropriate viscosity for the reaction mixture. The molar ratio of diethanolamine to water can be in the range of 0.8:1 to 1.5:1.[6]
- Stir the mixture for 1-2 hours to ensure homogeneity.[6]
- Introduce propylene oxide to the reactor. The reaction is typically carried out under controlled temperature and pressure.
- Allow the reaction to proceed to completion. The reaction time is generally short.[6]
- Upon completion, cool the resulting DEIPA solution.[6]
- The product can be purified further by distillation if required.



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Figure 1: Synthesis workflow for Diethanolisopropanolamine.

Potential Research Applications in a Biomedical and Pharmaceutical Context

While direct applications of DEIPA in drug development are not extensively documented, its chemical properties suggest several areas for potential research.

Alkanolamines are frequently used as buffering agents in cosmetic and pharmaceutical formulations to maintain a stable pH.[7][8] DEIPA, being a weak base, has the potential to be used in biological buffer systems.[4] The effective pH range of a buffer is typically centered around its pKa. For biological experiments, a buffer with a pKa between 6.0 and 8.0 is often desirable.[9]

Objective: To prepare a buffered solution at a specific pH using DEIPA.

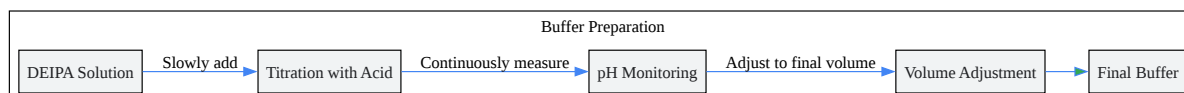
Materials:

- Diethanolisopropanolamine (DEIPA)
- Hydrochloric acid (HCl) or a suitable strong acid
- Deionized water
- pH meter

Procedure:

- Prepare a stock solution of DEIPA in deionized water (e.g., 1 M).
- While stirring, slowly titrate the DEIPA solution with a stock solution of HCl (e.g., 1 M) until the desired pH is reached.
- Monitor the pH continuously using a calibrated pH meter.

- Once the target pH is achieved, add deionized water to reach the final desired volume and buffer concentration.
- The pH should be verified and adjusted at the temperature at which the experiments will be conducted, as the pKa of buffers can be temperature-dependent.[10]



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Figure 2: Workflow for preparing a DEIPA-based buffer.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated for controlled drug release.[11][12] The mechanical properties and degradation rate of hydrogels can be tailored by using cross-linking agents.[13] DEIPA, with its multiple hydroxyl groups and a tertiary amine, could potentially act as a cross-linking agent for polymers containing functional groups that can react with hydroxyl or amino groups, such as carboxylic acids or isocyanates.

Objective: To form a cross-linked hydrogel using DEIPA as a cross-linking agent.

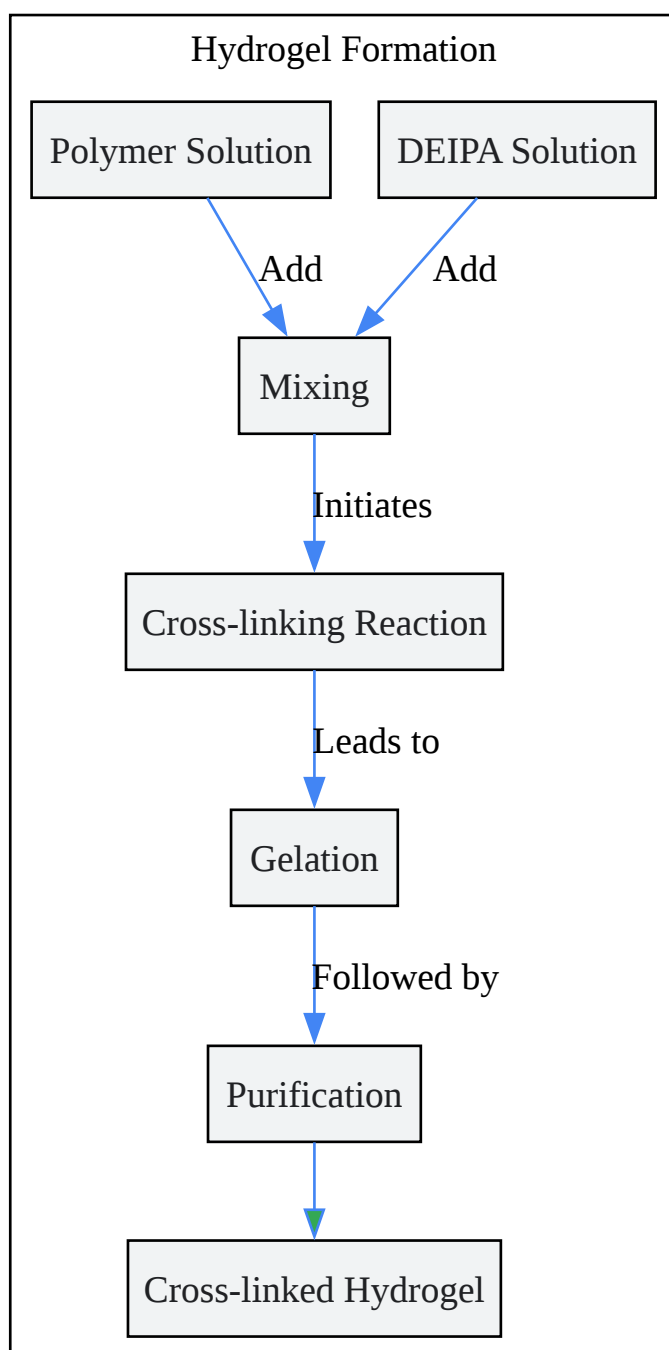
Materials:

- A polymer with functional groups reactive towards hydroxyl groups (e.g., a polymer with isocyanate groups).
- Diethanolisopropanolamine (DEIPA)
- A suitable solvent for the polymer and DEIPA.

Procedure:

- Dissolve the polymer in the chosen solvent to form a homogeneous solution.

- In a separate container, dissolve DEIPA in the same solvent.
- Add the DEIPA solution to the polymer solution under constant stirring.
- The mixture will start to form a gel as the cross-linking reaction proceeds. The time to gelation will depend on the concentration of reactants and the temperature.
- Once the hydrogel is formed, it can be purified by washing with a suitable solvent to remove any unreacted components.



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Figure 3: Workflow for hydrogel cross-linking using DEIPA.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals.[14]
Alkanolamines can serve as building blocks in the synthesis of these complex molecules.[15]

The amino and hydroxyl groups of DEIPA can be chemically modified to participate in cyclization reactions to form various heterocyclic ring systems.

Objective: To synthesize a substituted piperazine derivative using DEIPA as a starting material. (This is a hypothetical example to illustrate the concept).

Materials:

- Diethanolisopropanolamine (DEIPA)
- A suitable di-electrophile (e.g., a di-haloalkane)
- A non-nucleophilic base
- An appropriate solvent

Procedure:

- Dissolve DEIPA in a suitable aprotic solvent.
- Add a non-nucleophilic base to deprotonate the hydroxyl groups, making them more nucleophilic.
- Slowly add the di-electrophile to the reaction mixture.
- Heat the reaction mixture to promote the intramolecular cyclization reaction.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction and purify the product using standard chromatographic techniques.



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Figure 4: Hypothetical pathway for synthesis of a nitrogen heterocycle from DEIPA.

Toxicological Profile

The toxicological properties of DEIPA are crucial for assessing its suitability for biomedical applications. Available data suggests that DEIPA is generally considered to have low toxicity.^[4] A summary of available toxicological data is presented in Table 2.

Test Organism	Endpoint	Result	Reference
Oncorhynchus mykiss (Fish)	LC50 (96h)	> 100 mg/L	[8]
Daphnia magna (Crustacean)	EC50 (48h)	> 100 mg/L	[8]
Pseudokirchneriella subcapitata (Algae)	EC10 (72h)	74.2 mg/L	[8]
Activated sludge (Microorganisms)	EC50 (3h)	> 4820 mg/L	[8]

It is important to note that while these data suggest low acute toxicity, further studies would be required to evaluate the chronic toxicity, cytotoxicity, and biocompatibility of DEIPA for any specific biomedical application.

Conclusion

Diethanolisopropanolamine is a versatile chemical with well-established industrial uses. While its application in drug development and biomedical research is not yet mainstream, its chemical properties as an alkanolamine suggest significant potential. As a pH-regulating agent, a cross-linker for biomaterials, and a precursor for the synthesis of bioactive molecules, DEIPA presents several avenues for future research. This guide provides a foundational understanding of DEIPA's properties and potential applications, offering a starting point for scientists and researchers interested in exploring its utility in the pharmaceutical and biomedical fields. Further investigation into its biological interactions and biocompatibility will be critical in realizing these potential applications.

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